Nizatidine belongs to a class of drugs called histamine H2 receptor antagonists. Histamine H2 receptors are present in the stomach lining and stimulate the production of gastric acid. Nizatidine works by competitively binding to these receptors, thereby blocking the action of histamine and reducing stomach acid secretion []. This mechanism of action has been instrumental in research to understand the regulation of gastric acid secretion and its role in peptic ulcer disease [].
While Nizatidine's clinical use focuses on peptic ulcers, research is exploring its potential benefits in other areas. Studies have investigated its effectiveness in managing conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome, which involve excessive stomach acid production [, ].
Nizatidine's interaction with other medications is a crucial area of scientific research. Studies examine how Nizatidine might affect the absorption or metabolism of other drugs, ensuring safe and effective combination therapies [].
Recent research suggests Nizatidine might have anticancer properties. Studies are investigating its potential to inhibit the growth and proliferation of certain cancer cells []. It's important to note that this research is still in its early stages, and further investigation is needed to determine Nizatidine's efficacy as a potential anticancer agent.
Due to its well-understood mechanism of action and established safety profile, Nizatidine can be a valuable tool in scientific research. Scientists might use Nizatidine to study gastric acid secretion, histamine signaling pathways, or the development of peptic ulcer models [].
Nizatidine is a histamine H2 receptor antagonist primarily utilized to inhibit gastric acid secretion. It is chemically defined as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, with the molecular formula and a molar mass of approximately 331.45 g/mol . This compound is commonly prescribed for conditions such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease. Developed by Eli Lilly and patented in 1980, nizatidine was approved for medical use in 1988 .
Nizatidine functions through competitive inhibition at the histamine H2 receptors located on the gastric parietal cells. This inhibition leads to a significant reduction in both basal and stimulated gastric acid secretion. The drug's mechanism involves blocking histamine's action on these receptors, thus decreasing acid production in response to various stimuli including food and certain drugs .
Nizatidine exhibits potent biological activity as an H2 receptor antagonist. It effectively reduces nocturnal gastric acid secretion for up to 12 hours and inhibits gastric acid secretion stimulated by food, caffeine, and other agents . The drug has a rapid absorption profile with over 70% bioavailability and a half-life of 1 to 2 hours, making it suitable for once or twice daily dosing .
Common side effects include:
The synthesis of nizatidine involves several steps, starting from simple organic compounds. A notable method includes the following stages:
The detailed synthetic pathway often involves complex organic chemistry techniques such as nucleophilic substitutions and cyclizations .
Nizatidine is primarily used in the treatment of:
Nizatidine has been studied for its interactions with various other drugs. Notably:
Nizatidine shares its pharmacological class with other H2 receptor antagonists. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ranitidine | Similar structure but contains a furan ring instead of thiazole | More widely used but has been withdrawn from many markets due to safety concerns |
| Famotidine | Contains a different side chain structure | More potent than nizatidine; longer duration of action |
| Cimetidine | Older H2 antagonist with a different core structure | Known for multiple drug interactions; less selective than nizatidine |
Nizatidine's unique thiazole ring substitution differentiates it from other compounds in its class, contributing to its specific pharmacological profile and lower incidence of drug interactions compared to cimetidine .
Nizatidine exists as a crystalline solid at room temperature, presenting as an off-white to buff colored powder with characteristic organoleptic properties [1] [2] [3] [4]. The compound exhibits a crystalline structure with well-defined morphological characteristics that have been confirmed through X-ray powder diffraction studies [5]. The physical appearance can vary slightly between different sources and purification methods, ranging from white to light yellow or pale yellow depending on the specific manufacturing process and storage conditions [6] [7].
The compound possesses distinctive sensory characteristics including a bitter taste and a mild sulfur-like odor, which are attributed to its thiazole-containing molecular structure [2] [4] [8]. These organoleptic properties are consistent across different pharmaceutical preparations and have been utilized as preliminary identification criteria in quality control procedures.
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid (crystalline) | [1] [2] [3] [4] [8] |
| Color | Off-white to buff, white to light yellow | [1] [2] [3] [6] [7] |
| Crystal Form | Crystalline powder | [1] [2] [3] |
| Taste | Bitter | [2] [4] [8] |
| Odor | Mild sulfur-like | [2] [4] [8] |
Nizatidine demonstrates moderate aqueous solubility with values ranging from 10.0 to 33.3 mg/mL in water, though most reliable sources report approximately 21.4 mg/mL at ambient temperature [3] [9] [10] [11]. This places the compound in the sparingly soluble category according to pharmaceutical classification systems. The solubility in water is sufficient for oral bioavailability but may require solubility enhancement techniques for certain formulations [12].
The compound shows excellent solubility in organic solvents, particularly chloroform (>100 mg/mL) and methanol (50.0-100.0 mg/mL) [10] [12]. In dimethyl sulfoxide (DMSO), nizatidine exhibits good solubility ranging from 60-66 mg/mL, making it suitable for analytical and research applications [13] [14] [15] [16] [17]. Ethanol solubility is more limited, typically ranging from 5-15 mg/mL, while the compound shows poor solubility in non-polar solvents such as benzene, diethyl ether, and octanol (<0.5 mg/mL) [10].
The partition coefficient (log P) of nizatidine is 0.3 when measured in the octanol/water system at pH 7.4 [10] [18]. This relatively low value indicates the compound's hydrophilic nature and suggests good bioavailability characteristics for oral administration. The low lipophilicity also contributes to the compound's limited penetration across lipid barriers.
| Solvent | Solubility (mg/mL) | Classification | Reference |
|---|---|---|---|
| Water | 21.4 | Sparingly soluble | [3] [9] [10] [11] |
| Chloroform | >100 | Highly soluble | [10] [12] |
| Methanol | 50.0-100.0 | Soluble | [10] [12] |
| DMSO | 60-66 | Soluble | [13] [14] [15] [16] [17] |
| Ethanol | 5-15 | Slightly soluble | [13] [14] [10] [16] [17] |
Nizatidine exhibits a well-defined melting point range of 130-134°C, which serves as a critical identity and purity parameter [3] [6] [5] [10] [12]. Differential scanning calorimetry (DSC) studies have provided more precise thermal transition data, revealing an onset melting temperature of 405.36 K (132.2°C) [5]. This narrow melting range indicates good crystalline purity and structural uniformity.
The compound demonstrates a glass transition temperature (Tg) of 283.46 K (10.3°C) when in the amorphous state [5]. This relatively low glass transition temperature has implications for processing and storage, particularly regarding the potential for crystalline-to-amorphous transitions under certain conditions. The heat of vaporization has been determined as 74.2 kJ/mol, while the predicted boiling point is 478.2±45.0°C [19].
Thermal stability studies indicate that nizatidine is thermally stable after melting, with no immediate decomposition observed upon reaching the melting point [5] [20]. This thermal stability profile makes the compound suitable for various pharmaceutical processing techniques that involve moderate heating.
| Thermal Property | Value | Unit | Reference |
|---|---|---|---|
| Melting Point Range | 130-134 | °C | [3] [6] [5] [10] [12] |
| Melting Point (Onset) | 132.2 | °C | [5] |
| Glass Transition Temperature | 10.3 | °C | [5] |
| Heat of Vaporization | 74.2 | kJ/mol | [19] |
Nizatidine exhibits good stability under normal storage conditions but shows sensitivity to specific environmental factors. Under room temperature conditions, the compound remains stable for at least 48 hours in most pharmaceutical preparations [21] [22] [23]. Refrigerated storage (2-8°C) extends stability significantly, with the compound maintaining integrity for at least 7 days in intravenous fluids and various container systems [22] [23].
The compound demonstrates excellent stability when frozen, remaining stable for 30 days when stored in polyvinyl chloride bags under frozen conditions [23]. However, nizatidine is light sensitive and requires storage in dark conditions to prevent photodegradation [6] [9]. The compound is also air sensitive, necessitating storage under inert atmosphere conditions to prevent oxidative degradation [6] [9].
Oxidative stress conditions result in major degradation of nizatidine, with impurity-5 identified as the major degradant [24] [25]. Acid stress conditions (1N HCl with heating) cause significant degradation after 2 hours, indicating acid-catalyzed degradation pathways [24] [25]. Alkaline conditions also promote degradation, with the rate being pH-dependent and increasing at higher pH values [26] [27].
The optimal pH stability range for nizatidine is pH 6.5-9.0, within which the compound shows minimal degradation [28] [29]. Outside this range, particularly under strongly acidic conditions, degradation rates increase significantly due to protonation effects and acid-catalyzed reactions.
| Storage Condition | Stability Duration | Notes | Reference |
|---|---|---|---|
| Room Temperature | 48 hours | Stable in most preparations | [21] [22] [23] |
| Refrigerated (2-8°C) | 7 days | Stable in IV fluids | [22] [23] |
| Frozen Storage | 30 days | Stable in PVC bags | [23] |
| Oxidative Stress | Major degradation | Impurity-5 major degradant | [24] [25] |
Nizatidine possesses two ionizable groups with distinct pKa values that significantly influence its physicochemical behavior. The primary pKa1 is 2.1 and the secondary pKa2 is 6.8 when measured in aqueous solution at 25°C [1] [3] [6] [10]. These values indicate that the compound exists in different ionization states depending on the pH of the environment.
In dimethylformamide (66% solution), the pKa values shift to 6.25 and 8.4, demonstrating the solvent-dependent nature of the acid-base equilibria [1]. A 1% aqueous solution of nizatidine exhibits a pH of 9.0, indicating the basic nature of the compound in solution [1].
The pH-dependent behavior is particularly important in gastric conditions, where nizatidine shows pH-dependent nitrosation behavior [30] [27]. This characteristic has implications for stability and potential impurity formation under acidic gastric conditions. Studies have demonstrated that nizatidine exhibits enhanced nitrosation rates at pH 1.0 compared to pH 3.0, similar to other H2-receptor antagonists [30].
The partition coefficient varies with pH, reflecting the ionization state changes. At physiological pH (7.4), the octanol/water partition coefficient is 0.3, indicating predominantly hydrophilic character [10] [18]. This pH-dependent partitioning behavior affects the compound's absorption and distribution characteristics in biological systems.
| pH Parameter | Value | Conditions | Reference |
|---|---|---|---|
| pKa1 | 2.1 | Water, 25°C | [1] [3] [6] [10] |
| pKa2 | 6.8 | Water, 25°C | [1] [3] [6] [10] |
| pH (1% solution) | 9.0 | Aqueous solution | [1] |
| Log P | 0.3 | pH 7.4, octanol/water | [10] [18] |
Ion mobility spectrometry studies have provided precise collision cross section (CCS) measurements for nizatidine in various ionization states. These measurements are crucial for analytical identification and structural characterization of the compound in complex matrices.
The deprotonated molecular ion [M-H]⁻ exhibits a collision cross section of 181.9 Ų when measured using drift tube ion mobility spectrometry (DT-IMS) with nitrogen as the buffer gas [31] [32]. This larger cross-sectional area reflects the extended conformation of the negatively charged species.
Protonated molecular ions [M+H]⁺ show smaller collision cross sections, with values of 171.0 Ų for electrospray ionization (ESI+) and 171.3 Ų for atmospheric pressure chemical ionization (APCI+) conditions [31] [32]. The similarity between these values indicates consistent molecular conformations regardless of the ionization method employed.
Sodium adduct ions [M+Na]⁺ demonstrate an intermediate collision cross section of 178.1 Ų [32]. The variation in CCS values between different ionic forms provides valuable information about molecular conformation changes upon ionization and complexation.
These CCS measurements serve as molecular fingerprints for nizatidine identification in LC-MS/MS applications and provide insights into the three-dimensional structure of the compound in the gas phase. The precision and reproducibility of these measurements make them valuable for quality control and impurity detection in pharmaceutical analysis.
| Ion Form | Collision Cross Section (Ų) | Ionization Method | Buffer Gas | Reference |
|---|---|---|---|---|
| [M-H]⁻ | 181.9 | ESI- | N₂ | [31] [32] |
| [M+H]⁺ | 171.0 | ESI+ | N₂ | [31] [32] |
| [M+H]⁺ | 171.3 | APCI+ | N₂ | [31] [32] |
| [M+Na]⁺ | 178.1 | ESI+ | N₂ | [32] |
Irritant